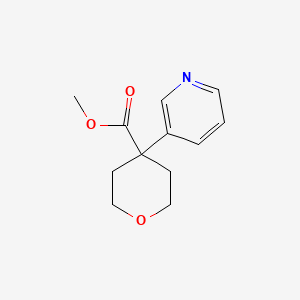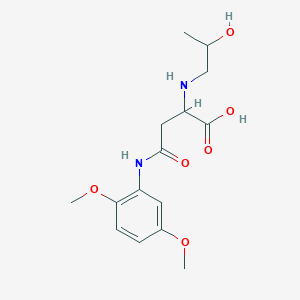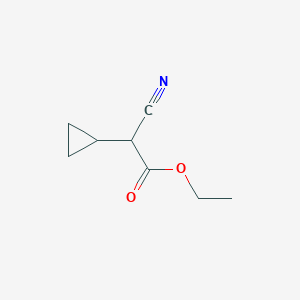![molecular formula C12H19NO2 B2981105 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287260-90-4](/img/structure/B2981105.png)
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid , also known as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid , is a bicyclic compound with potential applications in medicinal chemistry. Its unique structure combines a pyrazine ring and a bicyclo[1.1.1]pentane scaffold, making it an intriguing building block for drug discovery .
Synthesis Analysis
Researchers have developed a practical metal-free homolytic aromatic alkylation protocol for the synthesis of this compound. The method allows for efficient construction of the bicyclo[1.1.1]pentane motif, which is essential for accessing this compound. The synthetic route involves key steps such as cyclization and functional group transformations .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring fused to a bicyclo[1.1.1]pentane framework. The presence of the amino group and the cyclopentyl substituent contributes to its unique properties and potential biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not extensively documented, its functional groups (amino and carboxylic acid) suggest potential reactivity. Further investigations are needed to explore its behavior under various reaction conditions and its compatibility with other functional groups .
Physical and Chemical Properties Analysis
作用机制
The precise mechanism of action for 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid remains an area of active research. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors. Future studies will elucidate its mode of action and potential therapeutic applications .
安全和危害
属性
IUPAC Name |
2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-9(10(14)15)12-5-11(6-12,7-12)8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWBYNZBBULALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)


![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)

![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)

![6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)


